molecular formula C16H12N2O4 B2367013 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 484022-75-5

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2367013
CAS No.: 484022-75-5
M. Wt: 296.282
InChI Key: MCKJYRXOCOOFQT-UHFFFAOYSA-N
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Description

7-Hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin-3-carboxamides. This chemical scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel cholinesterase inhibitors. Compounds within this class have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at nanomolar concentrations, making them promising candidates for the investigation of neurodegenerative conditions such as Alzheimer's disease . The core structure features a coumarin (2H-chromene) ring system, which is known for its diverse pharmaceutical properties, linked to a 5-methylpyridin-2-yl group via a carboxamide bridge at the 3-position . The molecular formula of the compound is C16H12N2O4, and it has a molecular weight of 296.28 g/mol . Its CAS registry number is 484022-75-5 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-5-14(17-8-9)18-15(20)12-6-10-3-4-11(19)7-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJYRXOCOOFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound primarily involves two sequential steps: (1) preparation of the coumarin-3-carboxylic acid intermediate and (2) amide bond formation with 5-methylpyridin-2-amine. Two dominant strategies have been documented in the literature: acid chloride-mediated coupling and coupling reagent-assisted amidation .

Acid Chloride-Mediated Coupling

Synthesis of 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The coumarin core is synthesized via the Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid under acidic conditions. This reaction proceeds at 110–120°C, yielding 7-hydroxycoumarin-3-carboxylic acid (Compound 1, Scheme 1).

Reaction Conditions :

  • Temperature: 110–120°C
  • Catalyst: Piperidine or pyridine
  • Yield: 70–85%
Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride (Compound 2).

Procedure :

  • Thionyl chloride (2.5 equiv) is added dropwise to a suspension of Compound 1 in anhydrous dichloromethane.
  • The mixture is refluxed for 3–5 hours under nitrogen.
  • Excess SOCl₂ is removed under reduced pressure.
Amidation with 5-Methylpyridin-2-Amine

The acid chloride is reacted with 5-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to form the target amide.

Optimized Conditions :

  • Solvent: Dry dichloromethane
  • Base: Triethylamine (2.0 equiv)
  • Temperature: 0°C to room temperature
  • Reaction Time: 4–6 hours
  • Yield: 60–90%

Mechanistic Insight :
The base scavenges HCl, driving the nucleophilic acyl substitution. Steric hindrance from the methyl group on the pyridine ring necessitates prolonged reaction times compared to unsubstituted anilines.

Coupling Reagent-Assisted Amidation

Activation with HATU

An alternative method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid for amide bond formation.

Procedure :

  • 7-Hydroxycoumarin-3-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and 5-methylpyridin-2-amine (1.1 equiv) are dissolved in dimethylformamide (DMF).
  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
  • Yield: 43–51%

Advantages :

  • Avoids handling corrosive thionyl chloride.
  • Suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Method HATU Method
Yield 60–90% 43–51%
Reaction Time 4–6 hours 12–24 hours
Cost Low High
Safety Requires SOCl₂ handling Mild conditions
Purification Column chromatography Recrystallization

The acid chloride method is preferred for large-scale synthesis due to higher yields, whereas the HATU method is advantageous for lab-scale reactions requiring milder conditions.

Optimization and Challenges

Solvent Selection

  • Dichloromethane : Ideal for acid chloride reactions due to low polarity and inertness.
  • DMF : Enhances solubility in coupling reagent methods but complicates purification.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield pure product as white crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >97% purity.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=O, lactone), 3400 cm⁻¹ (O–H).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 7.78 (d, J = 8.8 Hz, 1H, coumarin-H), 6.90 (s, 1H, coumarin-H), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : 160.1 (C=O, amide), 155.6 (C=O, lactone), 148.2 (pyridine-C), 21.5 (CH₃).

Elemental Analysis

  • Calculated for C₁₆H₁₂N₂O₄: C, 64.86%; H, 4.08%; N, 9.46%.
  • Found: C, 64.72%; H, 4.12%; N, 9.38%.

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : 5-Methylpyridin-2-amine costs approximately $120/g (Sigma-Aldrich, 2025), making the HATU method economically prohibitive for bulk production.
  • Process Safety : Thionyl chloride necessitates corrosion-resistant reactors and strict moisture control.

Regulatory Compliance

  • ISO Certification : Required for pharmaceutical applications, as emphasized by MolCore’s production standards.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Research indicates that 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are critical in combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in models of inflammation .

Medical Applications

The compound has been explored for its therapeutic potential in treating various diseases:

  • Cancer Treatment : Research has demonstrated that it can inhibit tumor growth in cancer models, particularly through mechanisms involving apoptosis and angiogenesis inhibition. For instance, studies on ovarian cancer xenografts showed significant tumor size reduction upon treatment with this compound .
  • Neurodegenerative Disorders : Investigations into neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease by modulating neuroinflammatory pathways .

Industrial Applications

In addition to its biological significance, this compound is also being investigated for industrial applications:

  • Material Science : Its unique chemical structure allows it to serve as a building block for synthesizing new materials with specific properties .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anti-inflammatory Effects : A study reported significant reductions in inflammatory markers in mouse models treated with the compound .
  • Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer models .
  • Cytotoxicity Assessment : Research on different human cancer cell lines revealed varying degrees of cytotoxicity, indicating selective activity against certain tumors .

Mechanism of Action

The exact mechanism of action of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation.

    Receptor Binding: Binding to specific receptors in cells, modulating their activity and signaling pathways.

    Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Carboxamides

Compound Name Position 7 Substituent Amide Substituent Molecular Weight (g/mol) Notable Properties/Activities References
7-Hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (Target) -OH 5-Methylpyridin-2-yl ~297.28 (calculated) High polarity; potential H-bond donor
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide -H 4-Methoxyphenethyl ~337.37 Lipophilic; enhanced membrane permeation
7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide -N(Et)₂ p-Tolyl 350.41 Fluorescence properties; solvatochromic
N-(1-Benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide -O-(Triazole-CH₂) 1-Benzylpiperidin-4-yl ~575.62 Acetylcholinesterase inhibition (IC₅₀ = 1.80 µM)
5-Oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide -O (fused pyridine) Phenyl with CF₃ ~402.32 Rigid structure; electron-withdrawing CF₃ group

Position 7 Substituent Effects

  • Hydroxy Group (Target Compound) : The -OH group increases hydrophilicity and enables hydrogen bonding, which may improve solubility and interaction with polar biological targets .
  • Diethylamino Group (e.g., 7-(Diethylamino)-N-p-tolyl): This electron-donating group enhances fluorescence, making such compounds useful in optoelectronic applications .

Amide Substituent Effects

  • 4-Methoxyphenethyl (Lipophilic Analog) : The phenethyl group increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Benzylpiperidinyl (Anti-Alzheimer’s Compound) : The piperidine moiety contributes to basicity, enhancing interactions with cholinesterase’s anionic sites .

Biological Activity

7-Hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 484022-75-5

Biological Activities

The compound exhibits various biological activities, which can be summarized as follows:

1. Anticancer Activity

Research indicates that derivatives of chromene compounds, including this compound, have shown promising anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)6.5
A549 (Lung Cancer)4.8
HCT116 (Colon Cancer)3.9

These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are critical in preventing oxidative stress-related diseases. In vitro assays have shown that it effectively scavenges free radicals, with a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

3. Anti-inflammatory Effects

In studies focusing on inflammation, the compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

The compound has shown inhibitory effects on various enzymes linked to cancer progression and inflammation, including:

  • Cyclooxygenase (COX) : Reduces prostaglandin synthesis.
  • Histone Deacetylases (HDACs) : Modulates gene expression related to apoptosis and cell cycle regulation.

2. Modulation of Signaling Pathways

It affects multiple signaling pathways involved in cell survival and proliferation:

  • PI3K/Akt Pathway : Inhibition leads to increased apoptosis.
  • NF-kB Pathway : Suppression reduces inflammation and cancer cell survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HeLa Cells :
    • Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • Animal Model for Inflammation :
    • In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : Multi-step synthesis involving a chromene backbone functionalization with pyridine and carboxamide groups. Key factors include:

  • Reaction conditions : Temperature control (e.g., room temperature for condensation steps), solvent selection (anhydrous dichloromethane or DMF for solubility), and catalyst use (triethylamine for acid scavenging) .
  • Purification : Recrystallization in ether or chromatography (SiO₂, DCM) to isolate the pure compound .
    • Data support : NMR monitoring (e.g., disappearance of aldehyde proton at δ 8.79 ppm) and HRMS validation (e.g., m/z 409.1271 for OXE-J derivatives) .

Q. What structural characterization techniques are critical for confirming the identity of this compound?

  • Core techniques :

  • ¹H/¹³C NMR : Assign peaks for chromene protons (δ 6.5–8.5 ppm), pyridine substituents (δ 2.0–3.5 ppm for methyl groups), and carboxamide NH signals (broad, δ 10–12 ppm) .
  • HRMS : Confirm molecular weight (e.g., 328.1420 for OXE-B derivatives) and fragmentation patterns .
  • X-ray crystallography (if available): Resolve Z/E isomerism in chromene derivatives .

Q. How can initial biological activity screening be designed for this compound?

  • Approach :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations .
  • Antimicrobial screening : Follow protocols for similar chromene-carboxamides (e.g., agar diffusion assays against S. aureus and C. albicans) .
    • Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethoxy group in derivatives of this compound?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects and reaction pathways .

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